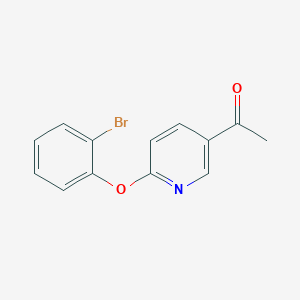
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol. This compound is characterized by its bromophenoxy group attached to a pyridine ring, which is further substituted with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 2-bromophenol with 3-bromopyridine in the presence of a strong base, followed by a subsequent acylation step to introduce the ethanone group. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the ethanone group can yield carboxylic acids or esters.
Reduction: Reduction of the ethanone group can produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学研究应用
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
作用机制
The mechanism by which 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The bromophenoxy group can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity to biological targets. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone is structurally similar to other bromophenyl-substituted pyridines, such as 2-(4-bromophenoxy)pyridine and N-(2-(4-bromophenoxy)-1-methylethyl)-2,2-dichloroacetamide. its unique ethanone group and the position of the bromophenoxy substituent contribute to its distinct chemical and biological properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-[6-(2-bromophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDVCGDWMVMSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)
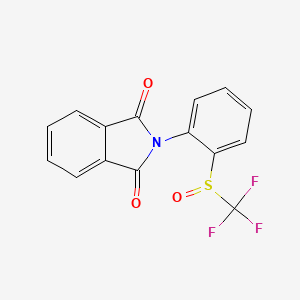
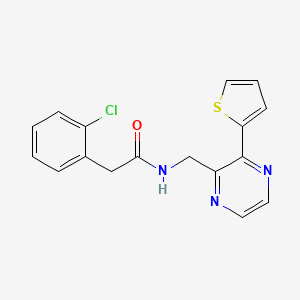
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2967388.png)
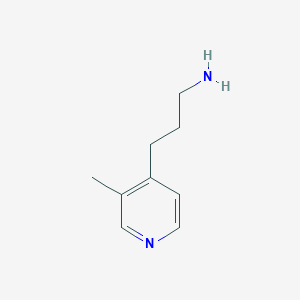
![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2967394.png)
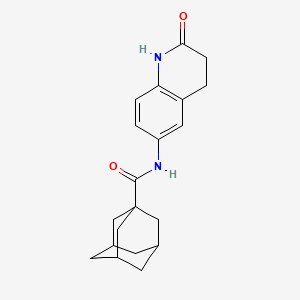
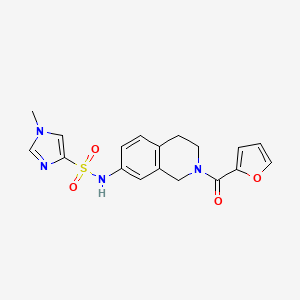
![methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate](/img/structure/B2967397.png)
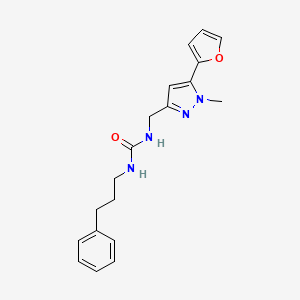

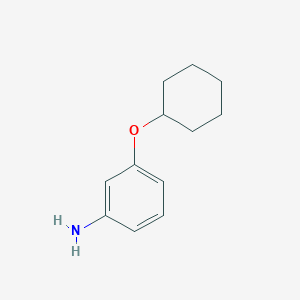
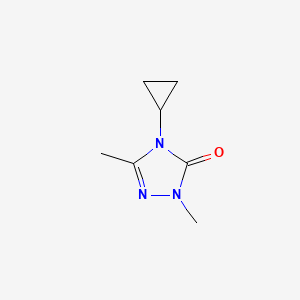
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
